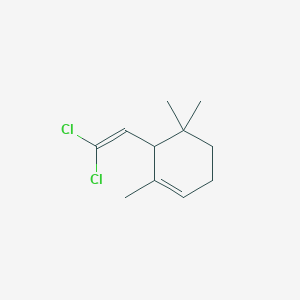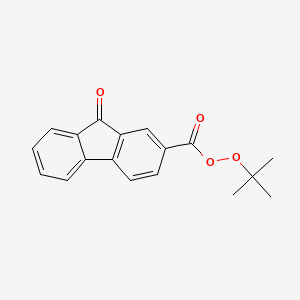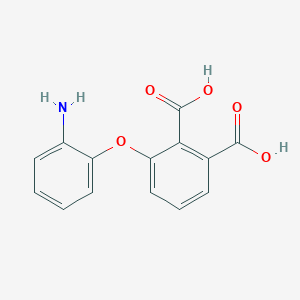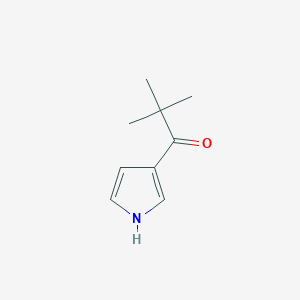
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one is an organosilicon compound with the molecular formula C13H28OSi2. This compound is characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a butenone backbone. Organosilicon compounds like this one are of significant interest in organic synthesis due to their unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one typically involves the reaction of a suitable precursor with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a silylating agent such as triethylsilyl chloride and trimethylsilyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the silyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Fluoride sources such as tetrabutylammonium fluoride; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include silyl ethers, alcohols, and substituted butenones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules through silylation, which can enhance the stability and reactivity of biomolecules.
Medicine: Explored for its potential use in drug delivery systems, where the silyl groups can improve the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one involves the interaction of its silyl groups with various molecular targets. The triethylsilyl and trimethylsilyl groups can act as protecting groups in organic synthesis, preventing unwanted reactions at specific sites on a molecule. Additionally, the compound can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with only one silyl group, leading to different reactivity and applications.
3-(Triphenylsilyl)-3-buten-2-one: Contains a bulkier silyl group, which can influence steric effects and reaction outcomes.
3-(Trimethylsilyl)-3-buten-1-ol: An alcohol derivative with different functional group reactivity.
Uniqueness
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity. This dual silylation can enhance the compound’s stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Propiedades
| 90313-67-0 | |
Fórmula molecular |
C13H28OSi2 |
Peso molecular |
256.53 g/mol |
Nombre IUPAC |
3-triethylsilyl-4-trimethylsilylbut-3-en-2-one |
InChI |
InChI=1S/C13H28OSi2/c1-8-16(9-2,10-3)13(12(4)14)11-15(5,6)7/h11H,8-10H2,1-7H3 |
Clave InChI |
SPINSXORPVPWOU-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(=C[Si](C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)




